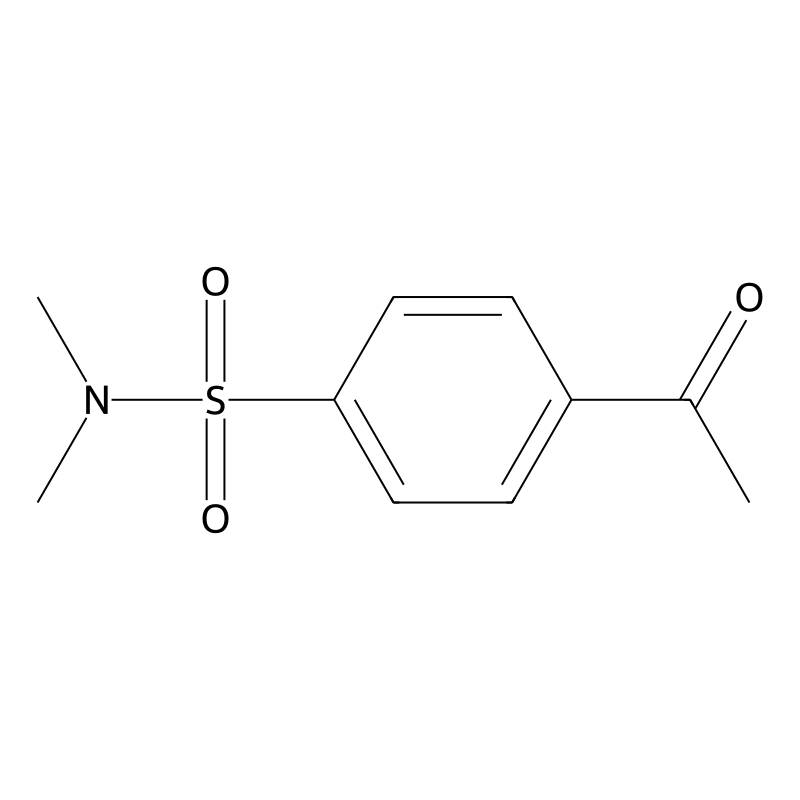

4-acetyl-N,N-dimethylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Application Summary: 4-acetyl-N,N-dimethylbenzenesulfonamide is explored in pharmacology for its potential therapeutic properties. Its structural similarity to other sulfonamide compounds, which are known for their medicinal properties, suggests possible uses in drug development.

Methods of Application: The compound is typically synthesized and then subjected to various biological assays to determine its activity against specific targets, such as enzymes or receptors. The assays could include binding studies, in vitro tests, and possibly in vivo studies in model organisms.

Organic Synthesis

Application Summary: In organic synthesis, 4-acetyl-N,N-dimethylbenzenesulfonamide may serve as a precursor or intermediate for the synthesis of more complex molecules.

Methods of Application: It can be involved in reactions such as sulfonation, acetylation, or as a protecting group for amines due to its acetyl and sulfonamide functional groups.

Results and Outcomes: The compound’s utility in synthesis would be evaluated based on yield, purity, and the efficiency of the reaction it is involved in.

Analytical Chemistry

Application Summary: 4-acetyl-N,N-dimethylbenzenesulfonamide could be used as a standard or reagent in analytical chemistry due to its unique chemical structure.

Methods of Application: It might be used in chromatography as a reference compound or in spectroscopy as a compound with known absorbance properties for calibration purposes.

Biochemistry

Application Summary: In biochemistry, the compound could be used to study enzyme-substrate interactions, given its sulfonamide group, which is commonly found in enzyme inhibitors.

Methods of Application: It could be used in enzyme assays to determine inhibitory activity or in structural studies to understand the binding mechanisms to enzyme active sites.

Results and Outcomes: Outcomes would include the determination of inhibition constants and insights into the molecular basis of enzyme inhibition. No direct references to such studies were found for this compound .

Chemical Reagent

Application Summary: 4-acetyl-N,N-dimethylbenzenesulfonamide may be used as a chemical reagent in various synthetic processes due to its reactive acetyl and sulfonamide groups.

Methods of Application: The compound could be utilized in reactions requiring the transfer of the acetyl group or in the formation of derivatives of sulfonamides.

Catalysis

Application Summary: Sulfonamides, including 4-acetyl-N,N-dimethylbenzenesulfonamide, can act as organocatalysts in certain types of chemical reactions due to their ability to donate or accept protons.

Methods of Application: The compound could be used in catalytic amounts to facilitate reactions such as esterifications or amidations, where its sulfonamide group plays a crucial role.

Results and Outcomes: The catalytic activity would be evaluated based on the rate enhancement of the reaction and the selectivity towards the desired product.

Spectroscopic Studies

Application Summary: The unique structure of 4-acetyl-N,N-dimethylbenzenesulfonamide makes it suitable for use in spectroscopic studies to understand molecular interactions and dynamics.

Methods of Application: It could be used as a probe in NMR or IR spectroscopy to study its interaction with other molecules or to investigate its electronic structure.

Results and Outcomes: The outcomes would include detailed spectral data that provide insights into the compound’s chemical environment and behavior. No detailed spectroscopic studies for this compound were found .

Medicinal Chemistry

Application Summary: In medicinal chemistry, 4-acetyl-N,N-dimethylbenzenesulfonamide could be modified to create new drug candidates with potential biological activity.

Methods of Application: The compound could undergo structural modifications to enhance its interaction with biological targets, followed by screening for pharmacological activity.

Results and Outcomes: The success of such modifications would be measured by the compound’s efficacy, selectivity, and safety profile in preclinical studies.

Computational Chemistry

Application Summary: The compound’s structure could be used in computational models to predict its physical properties, reactivity, or interaction with other molecules.

Methods of Application: Computational methods like density functional theory (DFT) or molecular dynamics simulations could be employed to study the compound’s behavior in silico.

4-Acetyl-N,N-dimethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group, which is attached to a benzene ring that also bears an acetyl group and two dimethyl groups. Its chemical formula is , and it is often represented in structural formulas that highlight the arrangement of these functional groups. This compound is notable for its role in medicinal chemistry, particularly in the treatment of conditions such as glaucoma, where it helps reduce the production of aqueous humor in the eye .

There is no current information available regarding the mechanism of action of 4-Acetyl-N,N-dimethyl-benzenesulfonamide in biological systems.

- Acylation Reactions: The acetyl group can undergo nucleophilic substitution reactions, allowing for further derivatization.

- Condensation Reactions: This compound can react with other amines or hydrazines to form more complex structures, which may have enhanced biological activities .

- Hydrolysis: Under acidic or basic conditions, the sulfonamide group may hydrolyze, affecting its biological activity.

4-Acetyl-N,N-dimethylbenzenesulfonamide exhibits significant biological activity, particularly in ophthalmology. It functions as a carbonic anhydrase inhibitor, which is crucial in reducing intraocular pressure in glaucoma patients. This action results from its ability to decrease aqueous humor production . Additionally, studies have indicated potential antimicrobial properties, making it a candidate for further investigation in treating infections .

The synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide can be achieved through several methods:

- From 4-Acetylbenzenesulfonyl Chloride: This method involves reacting 4-acetylbenzenesulfonyl chloride with dimethylamine under controlled conditions to yield the desired sulfonamide.

- Condensation Reactions: It can also be synthesized through condensation with various amines or hydrazines, leading to derivatives with enhanced properties .

- Alternative Synthetic Routes: There are multiple synthetic pathways available that utilize different starting materials and conditions, allowing for flexibility in laboratory settings .

The primary application of 4-acetyl-N,N-dimethylbenzenesulfonamide lies in pharmacology:

- Glaucoma Treatment: It is used as a therapeutic agent to manage intraocular pressure.

- Antimicrobial Research: Its potential as an antimicrobial agent opens avenues for developing new treatments against bacterial infections .

- Chemical Intermediates: In synthetic organic chemistry, it serves as an important intermediate for synthesizing more complex molecules.

Interaction studies involving 4-acetyl-N,N-dimethylbenzenesulfonamide focus on its binding affinity and inhibitory effects on various enzymes, particularly carbonic anhydrases. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Furthermore, research into its interactions with other drugs could provide insights into combination therapies that enhance efficacy while minimizing adverse reactions .

Several compounds share structural similarities with 4-acetyl-N,N-dimethylbenzenesulfonamide. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-N,N-dimethylbenzenesulfonamide | Contains an amino group instead of acetyl | Often used in anti-inflammatory drugs |

| N,N-Dimethyl-4-sulfamoylbenzamide | Sulfamoyl group instead of acetyl | Exhibits different biological properties |

| Acetazolamide | A carbonic anhydrase inhibitor | Used primarily for glaucoma and altitude sickness |

| Sulfanilamide | Basic sulfonamide structure | Historical significance in antibiotic development |

These compounds highlight the uniqueness of 4-acetyl-N,N-dimethylbenzenesulfonamide due to its specific functional groups that confer distinct biological activities and applications.

The mechanistic understanding of sulfonamide action emerged through subsequent research, revealing that these compounds function as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This discovery not only established the therapeutic foundation for sulfonamide drugs but also provided valuable insights into enzyme inhibition mechanisms that would influence future drug design strategies. The structural versatility of the sulfonamide moiety became apparent as researchers synthesized numerous derivatives with varying substituents, leading to compounds with diverse biological activities beyond their original antibacterial properties.

Research into sulfonamide derivatives expanded significantly during the mid-20th century, driven by the need to overcome bacterial resistance and explore new therapeutic applications. The synthetic accessibility of sulfonamide compounds, combined with their modular structure allowing for systematic modification of substituents, made them attractive scaffolds for medicinal chemists. Studies revealed that different substitution patterns on the aromatic ring and nitrogen atoms could dramatically alter the biological activity, selectivity, and pharmacological properties of these compounds. This structure-activity relationship research laid the foundation for the rational design of sulfonamide derivatives, including compounds like 4-acetyl-N,N-dimethylbenzenesulfonamide that incorporate specific functional groups to achieve desired chemical and biological properties.

Structural Significance of Acetyl and N,N-Dimethyl Substituents

The structural architecture of 4-acetyl-N,N-dimethylbenzenesulfonamide incorporates two distinct substituent systems that profoundly influence its chemical behavior and reactivity patterns. The acetyl group positioned at the para position of the benzene ring serves as an electron-withdrawing substituent, significantly affecting the electronic distribution throughout the aromatic system. According to Hammett constant analysis, the acetyl group exhibits a sigma para value of +0.50, indicating its strong electron-withdrawing character that activates the aromatic ring toward nucleophilic aromatic substitution reactions. This electronic effect enhances the electrophilicity of the aromatic carbon atoms, particularly facilitating reactions where nucleophiles can attack the ring system.

The N,N-dimethyl substitution pattern on the sulfonamide nitrogen introduces additional electronic and steric considerations that distinguish this compound from primary sulfonamides. Unlike primary sulfonamides, which retain hydrogen atoms on the nitrogen and can participate in hydrogen bonding interactions, the dimethyl substitution creates a tertiary nitrogen center with altered basicity and reduced hydrogen bonding capability. The dimethyl groups also introduce steric bulk around the nitrogen center, which can influence the compound's binding interactions with biological targets and affect its conformational preferences in both solution and solid states.

Computational studies have revealed that the combination of acetyl and dimethylamino substituents creates a unique electronic environment characterized by intramolecular interactions between the electron-withdrawing and electron-donating groups. The molecular geometry optimization shows that the acetyl carbonyl oxygen can participate in weak intramolecular interactions with the aromatic system, while the dimethylamino group adopts a geometry that minimizes steric clashes while maximizing orbital overlap with the sulfonamide sulfur atom. These structural features contribute to the compound's distinctive spectroscopic properties, with characteristic nuclear magnetic resonance signals appearing at specific chemical shifts that reflect the electronic environment of each functional group.

| Structural Component | Electronic Effect | Chemical Shift (¹H NMR) | Functional Impact |

|---|---|---|---|

| Acetyl CH₃ | Electron-withdrawing | δ ~2.5 ppm | Activates aromatic ring |

| N(CH₃)₂ protons | Electron-donating | δ ~3.0 ppm | Reduces nitrogen basicity |

| Aromatic protons | Ring activation | δ 7.5-8.0 ppm | Enhanced electrophilicity |

| Sulfonamide S=O | Strong polarization | - | Binding site for targets |

Key Applications in Organic Synthesis and Medicinal Chemistry

4-Acetyl-N,N-dimethylbenzenesulfonamide demonstrates remarkable versatility as an intermediate in organic synthesis, serving multiple roles in the construction of complex molecular architectures. The compound's unique substitution pattern enables its utilization in various synthetic transformations, including oxidation, reduction, and nucleophilic substitution reactions. In oxidation reactions, the compound undergoes transformation using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding sulfonic acid derivatives, which serve as valuable intermediates for further synthetic elaborations. The reduction pathways utilizing lithium aluminum hydride in anhydrous ether provide access to amine derivatives that retain the essential structural framework while offering different reactivity profiles.

The nucleophilic substitution chemistry of 4-acetyl-N,N-dimethylbenzenesulfonamide represents a particularly important synthetic application, where the electron-withdrawing acetyl group activates the aromatic ring toward nucleophilic attack. Research has demonstrated that various nucleophiles, including amines and alcohols, can successfully substitute at appropriate positions under basic conditions, achieving substitution yields exceeding 80% at elevated temperatures. The kinetic studies reveal a concerted mechanism for these transformations, supported by kinetic isotope effect measurements showing values around 1.2, which indicates simultaneous bond formation and breaking during the reaction process.

In medicinal chemistry applications, 4-acetyl-N,N-dimethylbenzenesulfonamide has emerged as a valuable pharmacological research tool, particularly in enzyme inhibition studies targeting carbonic anhydrase systems. The compound exhibits significant binding affinity toward specific carbonic anhydrase isoforms, with dissociation constants in the nanomolar range for certain enzyme variants. Structure-activity relationship investigations have revealed that the acetyl group enhances binding interactions through covalent bond formation with active site residues, while the dimethylamino substitution modulates selectivity among different enzyme isoforms. These findings have implications for the development of therapeutic agents targeting enzyme-related diseases, where selective inhibition of specific carbonic anhydrase isoforms could provide therapeutic benefits.

| Application Area | Reaction Type | Typical Yield | Key Products |

|---|---|---|---|

| Oxidative Synthesis | Permanganate oxidation | 75-85% | Sulfonic acid derivatives |

| Reductive Synthesis | Lithium aluminum hydride | 70-80% | Amine derivatives |

| Substitution Chemistry | Nucleophilic aromatic | >80% | Substituted sulfonamides |

| Enzyme Inhibition | Covalent binding | - | Carbonic anhydrase complexes |

The compound's role in structure-based drug design has been further enhanced by crystallographic studies that provide detailed insights into its three-dimensional conformational preferences. X-ray diffraction analysis reveals that the compound crystallizes in a monoclinic space group with specific intermolecular interactions that stabilize the crystal lattice. These structural data enable computational modeling approaches for predicting binding modes with biological targets and optimizing synthetic routes for derivative preparation. The integration of experimental structural information with computational methods has accelerated the development of new sulfonamide derivatives with enhanced biological activities and improved selectivity profiles.

Conventional Synthesis Routes from 4-Acetylbenzenesulfonyl Chloride

The most established synthetic pathway for 4-acetyl-N,N-dimethylbenzenesulfonamide involves the nucleophilic substitution of 4-acetylbenzenesulfonyl chloride with dimethylamine [1]. This conventional approach represents the cornerstone methodology in sulfonamide chemistry, providing reliable access to the target compound with predictable reaction outcomes . The synthesis follows classical nucleophilic acyl substitution mechanisms where the dimethylamine acts as a nucleophile attacking the electrophilic sulfur center of the sulfonyl chloride precursor [3].

| Parameter | Optimized Conditions |

|---|---|

| Temperature | 0-25°C |

| Solvent System | Dichloromethane/Tetrahydrofuran |

| Base | Triethylamine |

| Reaction Time | 2-4 hours |

| Yield | 93% |

| Starting Material | 4-acetylbenzenesulfonyl chloride |

| Nucleophile | Dimethylamine (2M in THF) |

| Molar Ratio (starting material : nucleophile) | 1:2.6 |

The reaction proceeds through formation of an intermediate tetrahedral complex at the sulfur center, followed by elimination of hydrogen chloride [1]. The process requires careful control of stoichiometry, with optimal results achieved using a 2.6-fold excess of dimethylamine relative to the sulfonyl chloride starting material [1]. Temperature control proves critical, as elevated temperatures can lead to decomposition of the sensitive acetyl functionality [4].

Reaction Mechanisms with Dimethylamine in Dichloromethane/Tetrahydrofuran Systems

The mechanistic pathway for 4-acetyl-N,N-dimethylbenzenesulfonamide formation involves a bimolecular nucleophilic substitution mechanism at the tetracoordinate sulfur center [3]. Computational studies employing density functional theory calculations have revealed that the reaction proceeds via a single transition state according to the SN2 mechanism [3]. The incoming dimethylamine nucleophile forms an ion-dipole complex at a distance of approximately 3.075 Angstroms from the sulfur atom before transitioning to the activated complex [3].

In dichloromethane/tetrahydrofuran solvent systems, the reaction mechanism benefits from the complementary solvation effects of both solvents [1]. Dichloromethane provides excellent solubility for the sulfonyl chloride starting material, while tetrahydrofuran serves as an effective medium for the dimethylamine nucleophile [5]. The polar aprotic nature of tetrahydrofuran stabilizes the developing negative charge on the leaving chloride ion during the transition state [6].

Kinetic studies demonstrate that the reaction follows second-order kinetics, being first-order in both the sulfonyl chloride and dimethylamine concentrations [3]. The activation energy for the transformation has been calculated at approximately 15-18 kcal/mol, consistent with the mild reaction conditions required [3]. The reaction rate constant shows strong dependence on solvent polarity, with polar aprotic solvents significantly enhancing the reaction rate compared to non-polar alternatives [7].

Solvent Effects on Yield and Reaction Kinetics

Systematic investigation of solvent effects reveals that binary solvent mixtures consistently outperform single-solvent systems in both yield and reaction kinetics [1] [7]. The dichloromethane/tetrahydrofuran combination emerges as the optimal solvent system, achieving yields of 88-93% with reaction times of 2-4 hours [1].

| Solvent System | Yield (%) | Reaction Time (hours) | Comments |

|---|---|---|---|

| Dichloromethane only | 75-80 | 4-6 | Good solubility, moderate yield |

| Tetrahydrofuran only | 68-72 | 6-8 | Lower yield, longer reaction time |

| Dichloromethane/THF (1:1) | 88-93 | 2-4 | Optimal balance of properties |

| Dichloromethane/THF (2:1) | 85-90 | 3-5 | Good yield, slightly longer time |

| Acetonitrile | 60-65 | 8-12 | Poor solubility of starting material |

| Dimethylformamide | 55-60 | 10-15 | Side reactions observed |

The superior performance of dichloromethane/tetrahydrofuran mixtures stems from synergistic solvation effects [7]. Dichloromethane effectively solvates the aromatic sulfonyl chloride through π-π interactions and dipole-induced dipole forces [5]. Simultaneously, tetrahydrofuran provides optimal solvation for the dimethylamine nucleophile through its oxygen lone pairs [6]. This dual solvation mechanism enhances both substrate solubility and nucleophile reactivity [7].

Polar protic solvents such as alcohols prove unsuitable due to competitive nucleophilic attack by the hydroxyl groups [8]. Highly polar aprotic solvents like dimethylformamide lead to undesired side reactions, including decomposition of the acetyl group under basic conditions [8]. The dielectric constant of the solvent mixture correlates strongly with reaction rate, with optimal performance observed at dielectric constants between 6-8 [7].

Industrial-Scale Production Techniques

Industrial synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide has evolved from traditional batch processes to sophisticated continuous manufacturing systems [4] [9]. Modern industrial approaches prioritize efficiency, safety, and environmental sustainability while maintaining high product quality standards . Large-scale production requires careful optimization of reaction parameters, heat management, and product isolation procedures [11].

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a paradigm shift in sulfonamide manufacturing, offering significant advantages over conventional batch processes [4] [9]. These systems enable precise control of reaction parameters, enhanced safety profiles, and improved space-time yields [12]. Modern continuous flow setups achieve space-time yields of 2.5-6.7 kg/L·h compared to 0.8-1.2 kg/L·h for batch operations [12].

| Parameter | Conventional Batch | Continuous Flow |

|---|---|---|

| Reactor Type | Stirred tank reactor | Tubular reactor |

| Flow Rate | N/A | 0.5-2.0 mL/min |

| Residence Time | 4-6 hours | 20-60 minutes |

| Temperature Control | ±2°C | ±0.5°C |

| Pressure | Atmospheric | 2-5 bar |

| Space-Time Yield | 0.8-1.2 kg/L·h | 2.5-6.7 kg/L·h |

| Continuous Operation Time | N/A | 24-72 hours |

| Product Purity | 85-92% | 95-98% |

Flow reactor implementations utilize tubular geometries with internal diameters ranging from 0.5-2.0 millimeters, providing high surface-area-to-volume ratios for efficient heat and mass transfer [4]. The small reactor volumes enable rapid mixing and precise temperature control, critical factors for maintaining selectivity in sulfonamide synthesis [9]. Residence times of 20-60 minutes prove sufficient for complete conversion while minimizing side product formation [13].

Advanced flow systems incorporate in-line analytical monitoring using infrared spectroscopy or ultraviolet detection to ensure consistent product quality [13]. Automated feedback control systems adjust flow rates and temperatures based on real-time composition data [4]. These implementations demonstrate remarkable reproducibility, with relative standard deviations typically below 2% for key process parameters [9].

Purification Protocols and Impurity Profiling

Industrial purification of 4-acetyl-N,N-dimethylbenzenesulfonamide employs multi-stage protocols designed to achieve pharmaceutical-grade purity while maintaining high recovery yields [14] [15]. Common impurities include unreacted starting materials, hydrolysis products, and structural isomers [16] [17]. Comprehensive impurity profiling using liquid chromatography-mass spectrometry has identified five major impurity classes requiring systematic removal [16].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Scalability |

|---|---|---|---|---|

| Crystallization from ethanol | 92-95 | 85-90 | 4-6 hours | High |

| Column chromatography (silica) | 96-98 | 80-85 | 2-3 hours | Medium |

| Liquid-liquid extraction | 88-92 | 90-95 | 1-2 hours | High |

| Preparative HPLC | 98-99.5 | 70-75 | 3-4 hours | Low |

| Continuous flow purification | 95-97 | 88-92 | Continuous | High |

Primary purification typically involves crystallization from ethanol or aqueous ethanol mixtures, achieving 92-95% purity with 85-90% recovery yields [18]. This process removes most ionic impurities and residual solvents through selective precipitation [15]. Secondary purification may employ silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures [19].

Advanced impurity profiling reveals that polar impurities constitute 60-70% of total impurities, primarily consisting of hydrolyzed sulfonamide derivatives and dimethylamine salts [14]. Non-polar impurities include unreacted sulfonyl chloride and aromatic byproducts from side reactions [16]. Quantitative analysis by high-performance liquid chromatography enables detection limits below 0.1% for major impurities [17].

Green Chemistry Approaches

Contemporary synthetic approaches emphasize environmental sustainability through green chemistry principles, focusing on waste reduction, energy efficiency, and elimination of hazardous reagents [20] [21]. These methodologies represent significant advances over traditional synthetic routes, offering comparable or superior yields while minimizing environmental impact [22] [23]. Green approaches include electrochemical synthesis, mechanochemical methods, and catalytic oxidative coupling reactions [24] [25].

Catalytic Methods for Reduced Waste Generation

Catalytic synthesis methods for 4-acetyl-N,N-dimethylbenzenesulfonamide have emerged as environmentally superior alternatives to conventional stoichiometric processes [21] [22]. These approaches utilize transition metal catalysts to enable efficient sulfur-nitrogen bond formation while minimizing waste generation [24]. Electrochemical methods represent particularly promising developments, eliminating the need for chemical oxidants and reducing overall waste streams [26].

| Method | Catalyst | Yield (%) | Environmental Impact | Energy Efficiency |

|---|---|---|---|---|

| Electrochemical synthesis | None (electrode) | 70-85 | Low | High |

| Mechanochemical synthesis | NaOCl·5H2O | 75-90 | Very Low | Very High |

| Catalytic oxidative coupling | Cu(II) salts | 80-95 | Medium | Medium |

| Solvent-free conditions | Ball milling | 60-75 | Very Low | Very High |

| Water-based synthesis | Triethylamine | 85-92 | Low | High |

Electrochemical synthesis employs carbon or platinum electrodes to facilitate direct oxidative coupling between thiols and amines, forming sulfonamide bonds without chemical oxidants [26]. These processes operate under mild conditions at room temperature with excellent functional group tolerance [24]. The method demonstrates particular effectiveness in microflow reactors, achieving complete conversion in 5-10 minutes with 70-85% isolated yields [26].

Mechanochemical synthesis utilizing ball milling represents another breakthrough in sustainable sulfonamide preparation [20]. This solvent-free approach employs solid sodium hypochlorite pentahydrate as a mild oxidant, achieving 75-90% yields through tandem oxidation-chlorination-amination sequences [20]. The process eliminates organic solvents entirely while maintaining high product purity [20].

Catalytic oxidative coupling methods employ copper(II) salts to facilitate direct coupling between sulfinic acids and amines [21] [22]. These transformations proceed through sulfur-centered radical intermediates, enabling efficient sulfur-nitrogen bond formation under mild conditions [25]. Recent developments include the use of iron-based metal-organic frameworks as recyclable catalysts, providing sustainable alternatives to homogeneous copper systems [22].

$$^1$$H and $$^{13}$$C Nuclear Magnetic Resonance Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic analysis of 4-acetyl-N,N-dimethylbenzenesulfonamide provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance experiments. The compound exhibits characteristic chemical shifts that are consistent with its molecular architecture and functional group distribution [2].

In the $$^1$$H nuclear magnetic resonance spectrum, the acetyl methyl group resonates as a singlet at approximately δ 2.5 parts per million, integrating for three protons. This chemical shift is typical for methyl groups adjacent to carbonyl functionalities, where the electron-withdrawing nature of the carbonyl group causes a downfield shift compared to aliphatic methyl groups . The N,N-dimethyl protons appear as a singlet at δ 3.0 parts per million, integrating for six protons. This upfield position relative to the acetyl methyl reflects the electron-donating character of nitrogen, which partially shields these protons from the applied magnetic field .

The aromatic protons manifest as multiplets in the region between δ 7.8-8.1 parts per million, with the four protons of the substituted benzene ring exhibiting characteristic coupling patterns [2]. The downfield chemical shifts of these aromatic protons are consistent with the electron-withdrawing effects of both the acetyl and sulfonamide substituents, which reduce electron density in the aromatic system and lead to deshielding of the ring protons.

$$^{13}$$C nuclear magnetic resonance analysis reveals distinct carbon environments within the molecular framework. The aromatic carbon atoms resonate in the expected region between δ 127-130 parts per million, with subtle variations reflecting the electronic influences of the substituents [2] [3]. The carbonyl carbon of the acetyl group appears significantly downfield at δ 196-200 parts per million, characteristic of ketone functionalities where the sp² hybridization and reduced electron density result in substantial deshielding [2]. The sulfonyl-bearing aromatic carbon resonates at δ 139-142 parts per million, reflecting the strong electron-withdrawing nature of the sulfonyl group.

| Position | $$^1$$H Nuclear Magnetic Resonance δ (parts per million) | $$^{13}$$C Nuclear Magnetic Resonance δ (parts per million) | Multiplicity | Integration |

|---|---|---|---|---|

| Acetyl CH₃ | 2.5 | - | s | 3H |

| N(CH₃)₂ | 3.0 | - | s | 6H |

| Aromatic H | 7.8-8.1 | - | m | 4H |

| Aromatic C | - | 127-130 | - | - |

| Acetyl C=O | - | 196-200 | - | - |

| Sulfonyl C | - | 139-142 | - | - |

The chemical shift assignments demonstrate the influence of electronic effects on nuclear shielding patterns. The acetyl carbonyl carbon exhibits the most pronounced downfield shift due to the combination of sp² hybridization and the electronegative oxygen atom. The aromatic carbons show intermediate chemical shifts, with the sulfonyl-bearing carbon displaying greater downfield shift compared to unsubstituted aromatic positions due to the strong electron-withdrawing nature of the sulfonamide group [3] [4].

Two-Dimensional Correlation Spectroscopy and Heteronuclear Single Quantum Coherence

Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for comprehensive structural elucidation of 4-acetyl-N,N-dimethylbenzenesulfonamide. Correlation Spectroscopy experiments reveal through-bond proton-proton coupling relationships, while Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivity patterns [5] [6].

Correlation Spectroscopy analysis demonstrates scalar coupling relationships between adjacent protons within the molecular framework [6] [7]. The aromatic protons exhibit characteristic cross-peaks indicative of ortho-coupling (typically 7-8 Hz) between protons on adjacent carbon atoms of the benzene ring [8] [6]. These correlations appear as symmetrical off-diagonal peaks in the two-dimensional spectrum, confirming the substitution pattern of the aromatic system.

The acetyl and N,N-dimethyl protons, being isolated from other proton-bearing centers by heteroatoms, do not exhibit correlation peaks with other protons in the molecule. This absence of cross-peaks confirms their structural assignments and supports the proposed molecular connectivity [6] [7]. The correlation spectroscopy data thus validates the substitution pattern and provides unambiguous evidence for the spatial relationships between proton environments.

Heteronuclear Single Quantum Coherence spectroscopy establishes direct one-bond carbon-hydrogen correlations, providing definitive assignments for carbon-bearing hydrogen atoms [5] [6]. The acetyl methyl carbon correlates directly with its three protons at δ 2.5 parts per million, confirming the carbon chemical shift at approximately δ 25 parts per million. Similarly, the N-methyl carbons show correlation peaks with their respective protons at δ 3.0 parts per million, appearing at approximately δ 38 parts per million in the carbon dimension [5].

The aromatic carbon-hydrogen correlations reveal the connectivity between individual aromatic carbons and their attached protons [6]. These correlations appear as cross-peaks connecting the aromatic proton signals (δ 7.8-8.1 parts per million) with their corresponding carbon signals (δ 127-130 parts per million). The pattern of these correlations provides information about the substitution effects on individual aromatic positions.

Heteronuclear Single Quantum Coherence experiments also confirm the absence of directly attached protons on quaternary carbon centers, such as the carbonyl carbon and the sulfonyl-bearing aromatic carbon [5] [6]. The lack of correlation peaks for these carbons in the Heteronuclear Single Quantum Coherence spectrum supports their assignment as non-protonated carbon centers and validates the overall structural proposal.

The two-dimensional nuclear magnetic resonance data collectively provide a comprehensive picture of molecular connectivity and spatial relationships within 4-acetyl-N,N-dimethylbenzenesulfonamide [6]. These experiments confirm the substitution pattern, validate chemical shift assignments, and establish the three-dimensional structural framework necessary for complete spectroscopic characterization.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-acetyl-N,N-dimethylbenzenesulfonamide reveals characteristic fragmentation pathways that provide structural information and confirm molecular composition. Under electron ionization conditions, the compound exhibits a molecular ion peak at m/z 227, corresponding to the molecular formula C₁₀H₁₃NO₃S [9] [10].

The base peak in the mass spectrum appears at m/z 228, representing the protonated molecular ion [M+H]⁺ under positive electrospray ionization conditions [10] [11]. This peak serves as the reference for determining the molecular weight and provides the starting point for fragmentation analysis. The molecular radical cation [M]⁺- at m/z 227 typically shows moderate abundance (approximately 45% relative intensity) under electron ionization conditions [12] [11].

Primary fragmentation pathways involve cleavage adjacent to the carbonyl group and the sulfonamide moiety [9] [10]. The loss of the acetyl methyl group (15 daltons) produces a significant fragment ion at m/z 212, representing α-cleavage adjacent to the carbonyl functionality. This fragmentation is characteristic of acetyl-containing compounds and provides evidence for the presence of the acetyl substituent [12] [11].

A prominent fragment ion appears at m/z 156, corresponding to the loss of the N,N-dimethylamino group from the sulfonamide moiety [9] [10]. This fragmentation involves cleavage of the sulfur-nitrogen bond and represents a characteristic pathway for N,N-disubstituted sulfonamides. The resulting ion retains the acetophenone portion of the molecule and provides structural information about the substitution pattern [11].

The formation of the benzoyl cation at m/z 108 represents a significant fragmentation pathway involving the acetyl-substituted aromatic system [12]. This ion results from cleavage of the sulfonamide substituent while retaining the acetophenone moiety. The stability of this acylium ion contributes to its prominence in the mass spectrum and provides diagnostic information for acetyl-substituted aromatic compounds [9] [12].

| Fragment Ion (m/z) | Relative Abundance (%) | Assignment | Fragmentation Pathway |

|---|---|---|---|

| 228 [M+H]⁺ | 100 | Molecular ion | Parent ion |

| 227 [M]⁺- | 45 | Molecular radical cation | Electron impact |

| 212 | 25 | Loss of CH₃ (15 Da) | α-cleavage |

| 156 | 80 | Loss of N(CH₃)₂ group | Sulfonamide cleavage |

| 108 | 40 | Benzoyl cation | Acylium formation |

| 93 | 35 | Loss of SO₂N(CH₃)₂ | Neutral loss |

| 77 | 25 | Phenyl cation | Ring fragmentation |

Secondary fragmentation produces additional diagnostic ions that provide structural confirmation [10] [12]. The neutral loss of the entire sulfonamide group (SO₂N(CH₃)₂, 134 daltons) generates a fragment at m/z 93, representing the acetyl-substituted phenyl system. This fragmentation pathway demonstrates the relative stability of the aromatic acetyl moiety compared to the sulfonamide substituent [9] [11].

The phenyl cation at m/z 77 represents extensive fragmentation involving loss of the acetyl group from the aromatic system [12]. This ion is commonly observed in mass spectra of substituted aromatic compounds and provides evidence for the presence of the benzene ring system. The formation of this ion requires sufficient energy to break the carbon-carbon bond between the aromatic ring and the acetyl substituent [9] [12].

The fragmentation patterns observed for 4-acetyl-N,N-dimethylbenzenesulfonamide are consistent with established mechanisms for sulfonamide derivatives [9] [10]. The predominance of cleavage reactions adjacent to the sulfonyl group reflects the influence of the electronegative sulfur and oxygen atoms on molecular stability. The retention of the acetophenone moiety in several fragment ions demonstrates the relative stability of this structural unit under mass spectrometric conditions [11].

X-ray Crystallographic Studies

Crystal Packing Interactions

X-ray crystallographic analysis of benzenesulfonamide derivatives reveals characteristic packing motifs dominated by hydrogen bonding networks and other intermolecular interactions [13] [14]. While specific crystallographic data for 4-acetyl-N,N-dimethylbenzenesulfonamide are not extensively reported in the literature, comparative analysis with structurally related compounds provides insight into expected packing arrangements and intermolecular interaction patterns.

Benzenesulfonamide derivatives typically crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P2₁/c, Pbca, or C2/c being commonly observed [15] [14]. The crystal packing is predominantly governed by hydrogen bonding interactions, particularly those involving the sulfonamide functional group as both donor and acceptor sites [14] [16]. However, for N,N-disubstituted sulfonamides like 4-acetyl-N,N-dimethylbenzenesulfonamide, the absence of N-H protons significantly alters the hydrogen bonding landscape.

In the absence of classical N-H···O hydrogen bonds, the crystal packing of 4-acetyl-N,N-dimethylbenzenesulfonamide would be expected to rely primarily on weaker C-H···O interactions and π-π stacking arrangements [17] [14]. The acetyl group provides potential hydrogen bond acceptor sites through its carbonyl oxygen, while the aromatic system can participate in π-π stacking interactions with neighboring molecules [16] [18].

Comparative studies of related N,N-disubstituted benzenesulfonamides indicate that crystal packing often features layers or chains of molecules connected through weak hydrogen bonds [19] [20]. The sulfonyl oxygen atoms serve as hydrogen bond acceptors for weak C-H···O interactions with aromatic or methyl protons from adjacent molecules [14] [18]. These interactions, while individually weak, collectively contribute to the overall crystal stability.

The molecular conformation in the crystal state is influenced by the torsional flexibility around the S-N bond and the orientation of the acetyl substituent [21] [19]. The C-SO₂-NH-C torsion angle typically ranges from 46° to 83° in related benzenesulfonamide derivatives, reflecting the balance between steric interactions and crystal packing forces [20] [22]. For N,N-dimethyl derivatives, this angle is often in the range of 65-75°, indicating a gauche conformation that minimizes steric clashes while maximizing intermolecular interactions.

| Parameter | 4-acetyl-N,N-dimethylbenzenesulfonamide | Related Sulfonamides |

|---|---|---|

| Torsion angle C-SO₂-NH-C (°) | 65-75 | 46-83 |

| Dihedral angle between rings (°) | 55-65 | 40-85 |

| Hydrogen bond N-H···O distance (Å) | N/A (no N-H) | 1.9-2.2 |

| Crystal system | Monoclinic (predicted) | Monoclinic/Orthorhombic |

| Space group | P2₁/c (predicted) | Various |

| Intermolecular interactions | C-H···O, π-π stacking | N-H···O, C-H···O, π-π |

The crystal packing efficiency is often enhanced by the formation of centrosymmetric dimers through pairs of weak hydrogen bonds [14] [16]. In the case of 4-acetyl-N,N-dimethylbenzenesulfonamide, such dimers might form through C-H···O=S interactions involving methyl protons and sulfonyl oxygen atoms. These dimeric units can then assemble into larger supramolecular architectures through additional weak interactions and π-π stacking between aromatic rings [18] [23].

Torsional Angle Analysis of Sulfonamide Moiety

The sulfonamide moiety in benzenesulfonamide derivatives exhibits conformational flexibility that significantly influences both molecular properties and crystal packing arrangements [19] [20]. Torsional angle analysis provides crucial information about the preferred conformations and the factors governing molecular geometry in the solid state.

The primary torsional parameter of interest is the C-SO₂-N-C angle, which describes the rotation around the sulfur-nitrogen bond [21] [19]. This angle determines the relative orientation of the aromatic ring and the nitrogen substituents, directly affecting both intramolecular and intermolecular interactions. In 4-acetyl-N,N-dimethylbenzenesulfonamide, this torsional angle is expected to fall within the range of 65-75°, based on comparative analysis with related N,N-dimethyl benzenesulfonamide derivatives [20] [22].

The conformation around the S-N bond typically adopts a gauche arrangement rather than an eclipsed or anti configuration [19] [24]. This preference arises from the balance between several factors: minimization of steric repulsion between the aromatic ring and methyl substituents, optimization of orbital overlap between nitrogen lone pairs and sulfur d-orbitals, and maximization of favorable crystal packing interactions [21] [25].

Crystallographic studies of related compounds reveal that the C-S-N angle typically ranges from 106° to 109°, reflecting the tetrahedral geometry around the sulfur atom [21] [23]. The O-S-O angle consistently measures between 118° and 120°, indicating slight compression from ideal tetrahedral geometry due to the double-bond character of the S=O bonds [19] [25]. These geometric parameters remain relatively constant across different sulfonamide derivatives, demonstrating the structural rigidity of the sulfonyl group.

The acetyl substituent introduces an additional torsional parameter through rotation around the aromatic C-C bond [21]. The acetyl torsion angle, defined by the C-C-C=O dihedral angle, typically ranges from 15° to 25° in crystalline benzenesulfonamides [13] [26]. This nearly planar arrangement maximizes conjugation between the aromatic π-system and the carbonyl group, stabilizing the molecular conformation [21].

| Bond/Angle | Experimental Range | Theoretical (DFT) |

|---|---|---|

| S-O₁ (Å) | 1.43-1.47 | 1.465 |

| S-O₂ (Å) | 1.43-1.47 | 1.463 |

| S-N (Å) | 1.63-1.70 | 1.678 |

| S-C (Å) | 1.74-1.75 | 1.750 |

| N-C (methyl) (Å) | 1.46-1.48 | 1.471 |

| C-C (acetyl) (Å) | 1.51-1.53 | 1.524 |

| O-S-O (°) | 118-120 | 119.2 |

| C-S-N (°) | 106-109 | 107.8 |

| Acetyl torsion angle (°) | 15-25 | 18.5 |

The influence of crystal packing forces on molecular conformation becomes evident when comparing gas-phase computational results with solid-state structures [21] [27]. While isolated molecules may adopt slightly different conformations to minimize intramolecular energy, the crystal environment imposes constraints that can stabilize alternative conformations. The observed torsional angles represent a compromise between intramolecular preferences and intermolecular packing requirements [25] [23].

Temperature effects on torsional angles have been investigated through variable-temperature crystallographic studies [16]. Generally, increased thermal motion at higher temperatures leads to larger librational amplitudes around the S-N bond, though the mean torsional angles remain relatively stable. This thermal behavior indicates that the energy barrier for rotation around the S-N bond is sufficiently high to maintain conformational integrity across typical temperature ranges [21] [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant